molecular formula C14H15NOS B14357403 1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime CAS No. 93599-00-9

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime

Katalognummer: B14357403
CAS-Nummer: 93599-00-9
Molekulargewicht: 245.34 g/mol
InChI-Schlüssel: KOMPUIVLBAKAQI-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a thienyl group, a methylphenyl group, and an ethanone moiety, making it a unique and interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime typically involves the reaction of 1-(5-(4-Methylphenyl)-2-thienyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methylphenyl)-2-thienyl)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.

    1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-ethyloxime: Similar structure but with an ethyl group instead of a methyl group on the oxime, which can influence its reactivity and properties.

Uniqueness

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

93599-00-9

Molekularformel

C14H15NOS

Molekulargewicht

245.34 g/mol

IUPAC-Name

(E)-N-methoxy-1-[5-(4-methylphenyl)thiophen-2-yl]ethanimine

InChI

InChI=1S/C14H15NOS/c1-10-4-6-12(7-5-10)14-9-8-13(17-14)11(2)15-16-3/h4-9H,1-3H3/b15-11+

InChI-Schlüssel

KOMPUIVLBAKAQI-RVDMUPIBSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)/C(=N/OC)/C

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C(=NOC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.